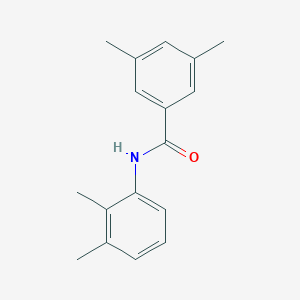
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a small molecule that belongs to the class of chalcones. It is widely used in scientific research because of its unique chemical properties and potential biological activities.
作用机制
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, DBM has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in cell culture experiments. In addition, DBM can be toxic at high concentrations, which can limit its use in vivo.
未来方向
For the study of DBM include the development of DBM derivatives, investigation of its potential use in combination with other drugs, and exploration of its role in the regulation of the gut microbiome.
合成方法
DBM can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The most commonly used method for synthesizing DBM is Claisen-Schmidt condensation. This method involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
科学研究应用
DBM has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anti-aging properties. DBM has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
属性
CAS 编号 |
701224-94-4 |
|---|---|
产品名称 |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3,(H,18,19) |
InChI 键 |
RKUCHQSNAYBWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)
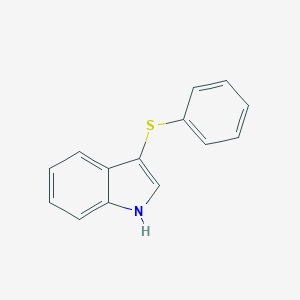
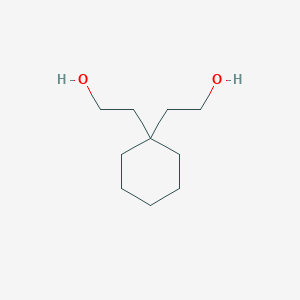

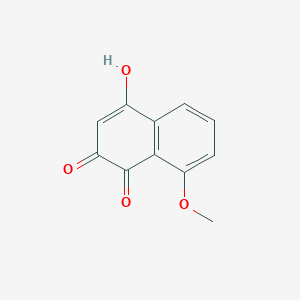
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
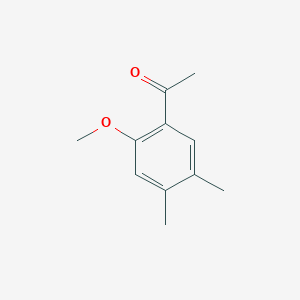

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


